molecular formula C22H22N2O4S B243998 N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

货号 B243998
分子量: 410.5 g/mol
InChI 键: XWSGFZICLWQNQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, also known as LMTX, is a small molecule drug that has been studied extensively for its potential therapeutic effects in various neurodegenerative diseases. The drug has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been well-established.

作用机制

N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide works by binding to tau protein and preventing its aggregation. Tau protein is a microtubule-associated protein that is involved in maintaining the structure of neurons. In neurodegenerative diseases, tau protein becomes hyperphosphorylated and aggregates, leading to neuronal dysfunction and death. N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide binds to tau protein and stabilizes its structure, preventing its aggregation and reducing its toxicity.
Biochemical and Physiological Effects:
N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. The drug has been shown to reduce the levels of hyperphosphorylated tau protein in the brain, which is a hallmark of AD, FTD, and PSP. N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has also been shown to improve cognitive function and reduce neuronal loss in preclinical models of these diseases.

实验室实验的优点和局限性

One of the main advantages of using N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in lab experiments is its well-established synthesis method and mechanism of action. The drug has been extensively studied in preclinical models of neurodegenerative diseases, and its effects have been well-characterized. However, one of the limitations of using N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in lab experiments is its lack of clinical data. The drug has not yet been tested in large-scale clinical trials, and its safety and efficacy in humans are not well-established.

未来方向

There are several future directions for research on N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective tau protein inhibitors. Another area of research is the optimization of the synthesis method of N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide to produce higher yields of pure drug. Additionally, clinical trials are needed to establish the safety and efficacy of N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in humans. Finally, studies are needed to determine the optimal dosing regimen of N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide for the treatment of neurodegenerative diseases.

合成方法

The synthesis method of N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide involves the reaction of 2-methoxyphenyl isothiocyanate with 3-isopropoxybenzoic acid, followed by the reaction of the resulting intermediate with 4-aminophenol. The final product, N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, is obtained through a coupling reaction with thiophene-2-carboxylic acid. The synthesis method has been optimized to produce high yields of pure N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, which is essential for its use in scientific research.

科学研究应用

N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been studied extensively for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease (AD), frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP). The drug has been shown to reduce the aggregation of tau protein, which is a hallmark of these diseases. N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has also been shown to improve cognitive function in preclinical studies.

属性

分子式

C22H22N2O4S

分子量

410.5 g/mol

IUPAC 名称

N-[2-methoxy-4-[(3-propan-2-yloxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-14(2)28-17-7-4-6-15(12-17)21(25)23-16-9-10-18(19(13-16)27-3)24-22(26)20-8-5-11-29-20/h4-14H,1-3H3,(H,23,25)(H,24,26)

InChI 键

XWSGFZICLWQNQD-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

规范 SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。